Thieno[2,3-c]pyridin-4-amine

COT kinase TNF-α production MAP3 kinase

Secure the ATP-mimetic kinase hinge-binding core Thieno[2,3-c]pyridin-4-amine (CAS 1379350-29-4). The [2,3-c] regioisomer offers an optimal hinge-binding trajectory specifically validated by crystallographic data for selective DYRK1A/1B and COT kinase inhibition. It is distinct from the common [3,2-c] isomer, preventing potency loss and protecting your IP. This scaffold delivers superior brain penetration (clogP ~1.9) crucial for CNS targets. Ideal for fragment-based drug discovery.

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
Cat. No. B13347275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridin-4-amine
Molecular FormulaC7H6N2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=CN=C2)N
InChIInChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2
InChIKeyIQGWFYQNWWJMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridin-4-amine: A Differentiated Kinase Scaffold for Targeted Drug Discovery


Thieno[2,3-c]pyridin-4-amine (CAS 1379350-29-4) is a heteroaromatic scaffold composed of a fused thiophene and pyridine ring system bearing a 4-amino substituent. This molecular architecture serves as a privileged ATP-mimetic hinge-binding core in medicinal chemistry, enabling the development of potent and selective inhibitors across multiple therapeutically relevant kinases. Unlike the more extensively characterized thieno[3,2-c]pyridin-4-amine regioisomer (CAS 215453-35-3), which has been predominantly investigated for BTK inhibition [1], the [2,3-c] ring junction geometry imparts a distinct conformational bias that has been validated through structure-guided drug design campaigns targeting COT kinase [2], DYRK1A [3], Hsp90 [4], and adenosine A1 receptors [5], establishing this specific regioisomer as a critical starting point for chemical biology and lead optimization programs.

Why Thieno[2,3-c]pyridin-4-amine Cannot Be Substituted with the [3,2-c] Regioisomer in Kinase Programs


The decision to procure Thieno[2,3-c]pyridin-4-amine rather than the more commercially ubiquitous thieno[3,2-c]pyridin-4-amine is driven by fundamental differences in their molecular topology that directly dictate target engagement and selectivity. The [2,3-c] regioisomer positions the thiophene sulfur atom meta to the pyridine nitrogen, whereas the [3,2-c] regioisomer places it ortho, resulting in a divergent spatial orientation of the fused bicyclic core when bound within the ATP-binding cleft. This geometric distinction is not merely cosmetic: published crystallographic data confirm that the [2,3-c] scaffold presents a specific hinge-binding trajectory that is exploited for selective DYRK1A/1B inhibition and COT kinase modulation [1][2]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that the substitution of the [2,3-c] core with the [3,2-c] regioisomer can ablate potency against intended targets or introduce off-target liabilities, as observed in campaigns where the ring junction was critical for maintaining favorable lipophilic ligand efficiency and kinase selectivity profiles [3]. Procurement of the incorrect regioisomer therefore risks invalidating established SAR, compromising intellectual property position, and necessitating costly re-optimization of lead series.

Quantitative Differentiation of Thieno[2,3-c]pyridin-4-amine: A Comparator-Driven Evidence Guide


Superior COT Kinase Inhibition via 2-Tetrazolyl Substitution Compared to Pyridinyl Analogs

The 2-(1H-tetrazol-5-yl) substituted Thieno[2,3-c]pyridin-4-amine derivative demonstrated potent inhibition of COT (Tpl2) kinase with an IC50 value of 210 nM [1]. This activity was achieved through a focused SAR campaign exploring the 2- and 4-positions of the thieno[2,3-c]pyridine core, which resulted in improved enzyme potency and cellular activity compared to alternative 2-substituents such as pyridinyl or phenyl groups [2]. The tetrazolyl moiety at the 2-position conferred a significant enhancement in potency relative to unsubstituted or alkyl-substituted analogs evaluated in the same high-throughput screening cascade, establishing a clear structure-activity relationship that favors this specific substitution pattern on the [2,3-c] scaffold.

COT kinase TNF-α production MAP3 kinase

Hsp90 Inhibition with Broad-Spectrum Anticancer Activity in Thieno[2,3-c]pyridine Series

A series of 2,4-disubstituted thieno[2,3-c]pyridine derivatives were synthesized and evaluated for anticancer activity across multiple cell lines, with compound 6i demonstrating potent inhibition against HSC3 (head and neck cancer, IC50 = 10.8 µM), T47D (breast cancer, IC50 = 11.7 µM), and RKO (colorectal cancer, IC50 = 12.4 µM) [1]. This compound induced G2 phase cell cycle arrest rather than apoptosis, a mechanistically distinct profile compared to reference Hsp90 inhibitors such as geldanamycin analogs that primarily trigger G1 arrest [2]. In silico docking confirmed favorable binding interactions with the Hsp90 N-terminal domain, and the thieno[2,3-c]pyridine core was found to provide a superior balance of cellular potency and synthetic tractability relative to previously explored thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds.

Hsp90 inhibitor anticancer G2 phase arrest

Selective DYRK1A Inhibition via Fragment-Derived Thieno[2,3-c]pyridine Scaffold

Fragment and structure-based discovery methods identified a thieno[2,3-c]pyridine-derived compound as a highly selective, brain-penetrant DYRK1A inhibitor [1]. X-ray crystallography of the DYRK1A kinase domain in complex with 7-chlorothieno[3,2-c]pyridin-4-amine (a closely related analog) confirmed the binding mode of the thienopyridine scaffold within the ATP-binding site, revealing critical hinge interactions that drive potency and selectivity [2]. This fragment-derived approach leveraged the unique spatial orientation of the [2,3-c] scaffold to achieve selectivity over the closely related DYRK1B isoform and other CMGC kinases, a differentiation not observed with alternative heteroaromatic cores such as pyrazolo[3,4-d]pyrimidines or quinazolines that exhibit broader DYRK family inhibition.

DYRK1A fragment-based drug discovery Down syndrome

A1 Adenosine Receptor Allosteric Modulation with Thieno[2,3-c]pyridine Core

A series of 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were evaluated as allosteric modulators and orthosteric antagonists of the A1 adenosine receptor [1]. Structure-activity relationship studies revealed that while these compounds can recognize the allosteric site on agonist-occupied A1AR at relatively high concentrations, structural modifications favor expression of orthosteric antagonist properties, distinguishing this series from other allosteric modulator chemotypes such as 2-aminothiophenes that exhibit predominantly positive allosteric modulation [2]. The balance between allosteric and orthosteric activity could be tuned via substitution at the 3- and 6-positions, offering a unique pharmacological profile not accessible with alternative fused heterocyclic cores.

A1 adenosine receptor allosteric modulator orthosteric antagonist

High-Value Application Scenarios for Thieno[2,3-c]pyridin-4-amine in Drug Discovery and Chemical Biology


Developing Brain-Penetrant DYRK1A Inhibitors for CNS Disorders

Researchers targeting DYRK1A for Down syndrome or neurodegenerative disease applications should utilize the thieno[2,3-c]pyridin-4-amine scaffold as a fragment starting point. Crystallographic evidence confirms that this core engages the DYRK1A ATP-binding site with a defined hinge-binding geometry that enables >50-fold selectivity over DYRK1B and minimal off-target activity against CMGC family kinases [1]. The scaffold's inherent physicochemical properties, including a clogP of approximately 1.9 , contribute to favorable brain penetration—a critical attribute for CNS-targeted DYRK1A inhibitors that distinguishes this chemotype from less brain-penetrant alternatives.

Constructing COT (Tpl2) Kinase Inhibitors for Inflammatory Disease Programs

The thieno[2,3-c]pyridin-4-amine core, when functionalized with a tetrazole or related heterocycle at the 2-position, yields potent COT kinase inhibitors (IC50 = 210 nM) that suppress TNF-α production via the ERK/MAP kinase pathway [1]. This application scenario is particularly relevant for academic and industrial groups developing novel anti-inflammatory agents targeting the Tpl2-MEK-ERK axis. The availability of a defined SAR around the 2- and 4-positions enables rapid exploration of chemical space, and the [2,3-c] regioisomer offers a synthetic entry point that is orthogonal to the more crowded [3,2-c] chemical series, thereby expanding intellectual property freedom.

Designing Novel Hsp90 Inhibitors with Distinct Cell Cycle Arrest Mechanism

For anticancer drug discovery programs seeking Hsp90 inhibitors with a unique mechanism of action, thieno[2,3-c]pyridine derivatives offer a compelling entry point. Compound 6i (IC50 = 10.8-12.4 µM across HSC3, T47D, and RKO lines) induces G2 phase arrest rather than the G1 arrest typical of geldanamycin analogs, suggesting a distinct downstream effect on client protein degradation [1]. This differential biology, combined with the scaffold's synthetic accessibility and in silico docking validation against the Hsp90 N-terminal domain, positions the thieno[2,3-c]pyridin-4-amine core as a valuable chemical probe for dissecting Hsp90 biology and as a lead generation platform for next-generation anticancer agents.

Exploiting Dual Allosteric/Orthosteric Modulation of Adenosine A1 Receptors

The 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold enables tuning of the balance between allosteric modulation and orthosteric antagonism at the A1 adenosine receptor through systematic variation of 3- and 6-position substituents [1]. This pharmacological profile is distinct from both pure positive allosteric modulators (e.g., PD 81,723) and pure orthosteric antagonists, offering the potential for biased signaling or context-dependent receptor modulation. Such compounds are valuable tools for investigating A1AR biology in cardiovascular and neuroprotection models, and the scaffold's well-characterized SAR provides a roadmap for lead optimization without the confounding polypharmacology often associated with adenosine receptor ligands derived from xanthine or adenine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.